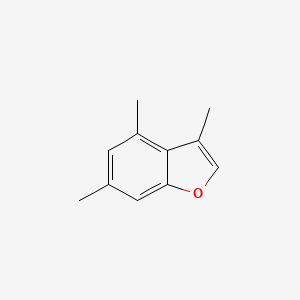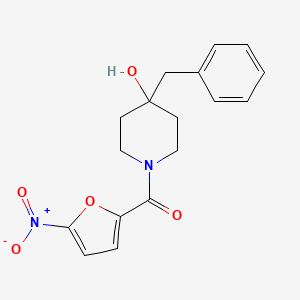
(4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone is a complex organic compound that features both piperidine and nitrofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group is added through oxidation reactions.
Attachment of the Nitrofuran Moiety: The nitrofuran group is attached through a coupling reaction, often using reagents like nitrofuryl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of benzyl ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of both piperidine and nitrofuran groups suggests it may have bioactive properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer activities due to its structural features.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The exact mechanism of action of (4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone is not well-documented. it is believed to interact with biological targets through its nitrofuran and piperidine moieties. The nitrofuran group may undergo redox cycling, generating reactive oxygen species that can damage cellular components. The piperidine ring may interact with receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone: Unique due to the combination of piperidine and nitrofuran groups.
(4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrothiophen-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.
(4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrobenzene-2-yl)methanone: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a nitrofuran moiety allows for diverse reactivity and potential bioactivity.
Properties
CAS No. |
831203-95-3 |
|---|---|
Molecular Formula |
C17H18N2O5 |
Molecular Weight |
330.33 g/mol |
IUPAC Name |
(4-benzyl-4-hydroxypiperidin-1-yl)-(5-nitrofuran-2-yl)methanone |
InChI |
InChI=1S/C17H18N2O5/c20-16(14-6-7-15(24-14)19(22)23)18-10-8-17(21,9-11-18)12-13-4-2-1-3-5-13/h1-7,21H,8-12H2 |
InChI Key |
NZGSATRUHCGHHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2)O)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


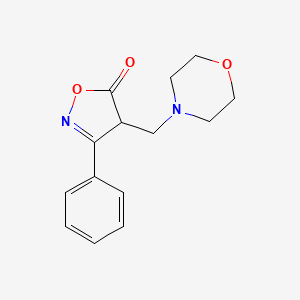
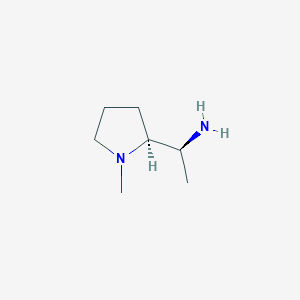

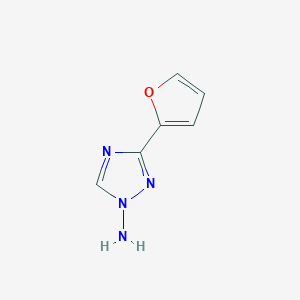
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
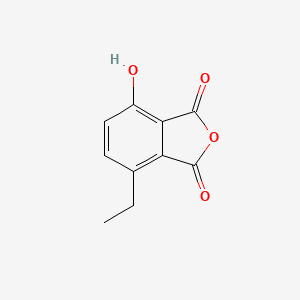
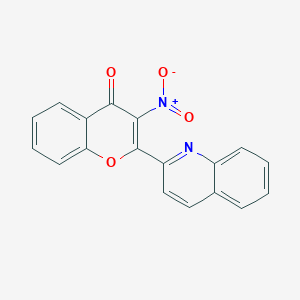
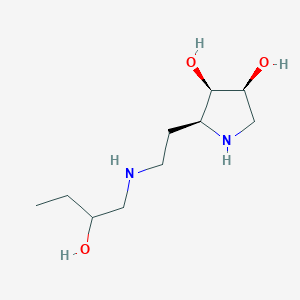
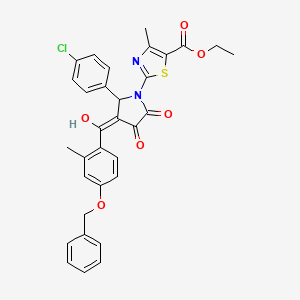
![3-{[(Furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B12878965.png)
![(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)
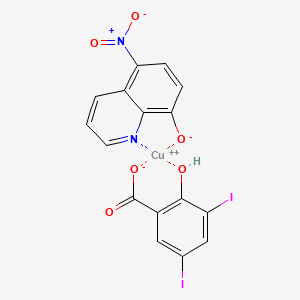
![1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine](/img/structure/B12878977.png)
